2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde
Overview
Description
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O6 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemistry and Asymmetric Induction
- Remote Asymmetric Induction : 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is studied for its potential in highly diastereoselective organometallic addition and hydride reduction reactions. These reactions involve symmetry-equivalent carbonyl centers, demonstrating significant stereoselectivity due to chelation and steric effects around the aromatic core (Lampkins et al., 2006).
Material Synthesis and Chemistry
- Synthesis of Rubin's Aldehyde : This compound is part of the efficient synthesis process of Rubin's Aldehyde, starting from 1,3,5-tribromobenzene, indicating its role in complex organic synthesis (Holst et al., 2011).
- Creation of Two-Dimensional Carbon Crystals : Research shows that this compound can be used to synthesize new types of two-dimensional carbon crystals, differing from graphene, through dehydration and polymerization reactions (Du et al., 2017).
Advanced Applications in Chemistry
- Reagent for Thiadiazoles Synthesis : This compound has been used as an efficient reagent in the synthesis of thiadiazoles, showcasing its utility in the creation of complex organic compounds (Zali-Boeini & Mansouri, 2015).
- Stabilization Energies in Triradicals : The compound is significant in studying the electronic structure and stabilization energies in triradicals, contributing to our understanding of chemical bonding and interactions (Manohar et al., 2009).
Textile Industry Application
- Wrinkle-Recovery of Wool : It is used in the stabilization of improved wrinkle-recovery of annealed wool, highlighting its role in textile chemistry (Jones et al., 1973).
Spectroscopy and Structural Studies
- Tautomerism and Hydrogen Bonding : Studies on this compound have provided insights into tautomerism and hydrogen bonding, crucial for understanding molecular structure and behavior (Hansen et al., 2014).
Hydrogen Evolution and Energy Research
- Electrochemical Water-Splitting : Its derivatives have been used in the synthesis of materials for hydrogen evolution via electrochemical water-splitting, indicating its potential in renewable energy applications (Ruidas et al., 2021).
Mechanism of Action
Target of Action
It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis .
Mode of Action
It’s known that the compound’s aldehyde groups can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this compound exhibits electrophilic characteristics, making it reactive with other strongly electrophilic compounds .
Biochemical Pathways
It has been used in the construction of covalent organic frameworks (cofs), which have applications in various fields including catalysis, gas storage, and drug delivery .
Result of Action
It has been used in the synthesis of covalent organic frameworks (cofs) and as a catalyst in heterogeneous catalysis . In one study, it was used to prepare CuS@COF nanosheets, which showed excellent photothermal conversion performance .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Safety and Hazards
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has potential applications in various fields of scientific research due to its unique molecular structure. It has been used in the synthesis of magnetic covalent organic frameworks, which have shown promise in the extraction and determination of aromatic amine metabolites . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis . These applications suggest that this compound has a promising future in scientific research and industrial applications.
Biochemical Analysis
Biochemical Properties
The aldehyde groups of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can participate in various reduction reactions. Due to the strong polarity of the aldehyde groups, this substance has a certain electrophilicity and can easily react with other compounds with strong electrophilicity .
Molecular Mechanism
Its aldehyde groups may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34374-88-4 | |
Record name | 2,4,6-Triformylphloroglucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde a suitable building block for Covalent Organic Frameworks (COFs)?
A1: this compound possesses three aldehyde groups that can readily undergo reversible condensation reactions with amine-containing molecules. This allows for the construction of highly ordered, porous networks known as COFs. These COFs often exhibit large surface areas and tunable pore sizes, making them attractive for applications like gas adsorption and separation. For instance, one study used this compound alongside p-phenylenediamine to create a magnetic COF (TpPa-1) for the extraction of aromatic amine metabolites from urine samples prior to HPLC-MS/MS analysis. []
Q2: How does the incorporation of this compound-based materials influence the performance of electrochemical sensors?
A2: The structure of this compound enables the formation of intricate, porous structures when combined with other molecules to create COFs. These COFs can be further modified with nanoparticles, like platinum nanoparticles (PtNPs) and multi-walled carbon nanotubes (MWCNTs), to enhance their catalytic activity and electrical conductivity. [] This synergistic effect was demonstrated in a study where a PtNPs-CPOFs-MWCNTs composite, synthesized using this compound, exhibited excellent sensitivity and a low detection limit for thymol, showcasing its promise for electrochemical sensing applications. []
Q3: What are the advantages of using this compound in the design of photothermal/photodynamic therapeutic platforms?
A3: this compound can be utilized to create a porous COF shell around nanoparticles like copper sulfide (CuS). This shell structure, formed through reactions with molecules like 4,7-bis(4-aminophenyl)-2,1,3-benzothiadiazole (BTD), facilitates oxygen contact and enhances singlet oxygen generation upon light irradiation. [] This property, coupled with the photothermal conversion capabilities of CuS, makes these CuS@COF nanosheets promising candidates for combined photothermal/photodynamic therapies. []
Q4: Are there any structural characterizations available for materials synthesized using this compound?
A4: Yes, various characterization techniques have been employed to investigate the structural features of materials synthesized using this compound. For example, nitrogen adsorption–desorption isotherms, High-resolution Transmission Electron Microscopy (HRTEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are commonly used to determine the morphology, pore structure, surface area, and chemical composition of COFs created with this compound. [] These techniques help researchers understand the relationship between the material's structure and its performance in various applications.
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